N2,N5-BIS(3-ACETYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE
Description
N2,N5-BIS(3-ACETYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine-2,5-dicarboxamides This compound is characterized by the presence of two 3-acetylphenyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring
Properties
IUPAC Name |
2-N,5-N-bis(3-acetylphenyl)pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14(27)16-5-3-7-19(11-16)25-22(29)18-9-10-21(24-13-18)23(30)26-20-8-4-6-17(12-20)15(2)28/h3-13H,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYQVSVIIXRMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(3-ACETYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 3-acetylphenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS(3-ACETYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
N2,N5-BIS(3-ACETYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N2,N5-BIS(3-ACETYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N2,N5-BIS(3-ACETYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE can be compared with other similar compounds, such as:
N2,N5-BIS(3-ACETAMIDOPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: This compound has similar structural features but differs in the presence of acetamido groups instead of acetyl groups.
N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: This compound has methyl groups instead of acetyl groups, leading to different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
